2-oxo-3-phenyl-2H-chromen-7-yl acetate
Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl acetate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is a derivative of coumarin, which has been extensively studied for its pharmacological properties.
Preparation Methods
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acylating agent. One common method is the reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specific duration, usually around 1 hour . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-oxo-3-phenyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like carbonic anhydrase and microtubule polymerization, which are crucial for cancer cell proliferation and survival . Additionally, its antioxidant activity is linked to its capacity to scavenge reactive oxygen species and regulate oxidative stress pathways .
Comparison with Similar Compounds
2-oxo-3-phenyl-2H-chromen-7-yl acetate can be compared with other similar compounds, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has a similar chromene structure but with a different acyl group, which may result in different biological activities.
4-methyl-2-oxo-2H-chromen-7-yl acetate: This derivative has a methyl group at the 4-position, which can influence its chemical reactivity and biological properties.
2-oxo-3-phenyl-2H-chromen-7-yl benzoate: Similar to the acetate derivative but with a benzoate group, which may alter its pharmacokinetic and pharmacodynamic profiles.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-14-8-7-13-9-15(12-5-3-2-4-6-12)17(19)21-16(13)10-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVIHBPMUGBFLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280470 | |
Record name | 2-oxo-3-phenyl-2H-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-55-5 | |
Record name | MLS000737819 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-oxo-3-phenyl-2H-chromen-7-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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